molecular formula C10H10O3 B1304689 3-(Oxiran-2-ylmethoxy)benzaldehyde CAS No. 22590-64-3

3-(Oxiran-2-ylmethoxy)benzaldehyde

Cat. No. B1304689
CAS RN: 22590-64-3
M. Wt: 178.18 g/mol
InChI Key: NAVUFVFBPAZJJT-UHFFFAOYSA-N
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Description

The compound "3-(Oxiran-2-ylmethoxy)benzaldehyde" is a chemical that belongs to the class of organic compounds known as oxiranes or epoxides, which are characterized by a three-membered cyclic ether structure. The presence of the oxirane group in the compound suggests potential reactivity, as the strained ring can participate in various chemical reactions. The benzaldehyde moiety indicates the presence of an aromatic ring with an aldehyde functional group, which can also influence the compound's chemical behavior and applications.

Synthesis Analysis

The synthesis of oxirane-containing compounds can be achieved through various methods. For instance, the condensation reaction of chloromethylbenzyl ether with chloro(bromo)-substituted benzaldehydes in the presence of sodium hydroxide under interphase catalysis conditions has been studied, leading to the formation of trans-isomers of 2-benzyloxy-3-aryloxiranes . Another synthesis approach involves a seven-step process with an overall yield of 63% to produce an ionic liquid monomer based on an imidazolium core containing a phenoxy moiety and aliphatic chains with reactive epoxide at both ends . These methods highlight the versatility and complexity of synthesizing oxirane-containing compounds.

Molecular Structure Analysis

The molecular structure of oxirane-containing compounds can be elucidated using various spectroscopic techniques. For example, X-ray crystallography has been used to determine the crystal structure of related compounds, such as 4-(oxiran-2-ylmethoxy)benzoic acid, which crystallizes in the monoclinic system . Spectroscopic studies, including NMR and IR, have been employed to characterize the structure of compounds like 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde . These techniques provide detailed information about the arrangement of atoms and the geometry of the molecules.

Chemical Reactions Analysis

The oxirane ring in "3-(Oxiran-2-ylmethoxy)benzaldehyde" is highly reactive due to ring strain, making it susceptible to ring-opening reactions. These reactions can be initiated by nucleophiles, leading to the formation of various products depending on the reaction conditions and the nucleophiles involved. The reactivity of the aldehyde group also allows for further functionalization through reactions such as condensation to form hydrazones, as seen in the synthesis of metal complexes with 3,4-dimethoxy benzaldehyde hydrazone .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane-containing compounds are influenced by their molecular structure. The presence of the oxirane ring contributes to the compound's reactivity, while the aromatic ring and aldehyde group can affect its polarity and solubility. Spectroscopic investigations, along with computational studies, can provide insights into the vibrational frequencies, molecular orbital energies, and electrostatic potential maps of these compounds . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its reactivity in chemical reactions.

Scientific Research Applications

  • Antimicrobial Additives to Oils and Fuels : One study explored the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives for lubricating oils and fuels. The synthesis process was stereoselective, resulting in trans-isomers of oxiranes, which demonstrated antimicrobial properties when added to oils and fuels (Talybov, Akhmedova, & Yusubov, 2022).

  • Organic Synthesis and Transformations : Another study demonstrated the stereospecific transformation of benzaldehyde by specific reagents to substituted oxiranes. This process provided a method for olefination of benzaldehyde to give Z- or E-olefins, showcasing its application in organic synthesis (Kauffmann, König, Kriegesmann, & Wensing, 1984).

  • Catalysis in Chemical Reactions : A research focusing on the synthesis of various phenylene-bis[(4R,5R)-4,5-di(hydroxydiphenylmethyl)-1,3-dioxolane]s investigated their use as catalysts in C-C bond formation, specifically in the addition of Me3SiCN to benzaldehyde and the oxirane ring opening in cyclohexene oxide. This highlights the role of these compounds in catalysis and chemical reactions (Belokon’, Maleev, Gugkaeva, et al., 2007).

  • Crystal Structure Analysis : Research on the crystal structures of 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid provides insights into the molecular arrangements and potential applications of these compounds in materials science and crystallography (Obreza & Perdih, 2012).

  • Synthesis of Azetidinone Derivatives : A study reported a simple, efficient three-component synthesis of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-one derivatives using 4-(2-oxo-2H-chromen-4-ylmethoxy)benzaldehydes. This showcases its application in synthesizing novel organic compounds with potential medicinal or industrial uses (Keri & Hosamani, 2010).

  • Enzyme Catalysis in Organic Synthesis : Another study explored the use of benzaldehyde lyase (BAL) in the asymmetric synthesis of benzoin derivatives, showcasing the enzyme's role in catalyzing the formation and cleavage of (R)-benzoin derivatives. This research contributes to our understanding of enzyme catalysis in organic synthesis (Kühl, Zehentgruber, Pohl, et al., 2007).

Safety And Hazards

The safety information for “3-(Oxiran-2-ylmethoxy)benzaldehyde” includes several hazard statements: H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-(oxiran-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-5-8-2-1-3-9(4-8)12-6-10-7-13-10/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVUFVFBPAZJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378862
Record name 3-(oxiran-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxiran-2-ylmethoxy)benzaldehyde

CAS RN

22590-64-3
Record name 3-(oxiran-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxybenzaldehyde (2.0 g, 16.38 mmol) in DMF (25 mL) was added NaH (60%, 982.6 mg, 24.57 mmol) at 0° C. in portions. The mixture was stirred at this temperature for 30 minutes before a solution of 2-(chloromethyl)oxirane (2.27 g, 24.57 mmol) in DMF (5 mL) was slowly added into the reaction mixture which was then allowed to reach room temperature slowly and stirred for 16 h. The solvent was removed by concentration and the residue dissolved in ethyl acetate and washed with water. T the separated organic layer was dried over sodium sulfate, filtered and concentrated. The crude product was then purified by column chromatography. (2.2 g, yield 75%) MS (ESI+) e/z: 179.1 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
982.6 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxybenzaldehyde (2.0 g, 16.38 mmol) in DMF (30 mL) at 0° C. was added NaH (983 mg, 24.57 mmol) in portions. After 0.5 h, a solution of 2-(bromomethyl)oxirane (2.69 mg, 19.65 mmol) in DMF (5 mL) was added and the reaction mixture was warmed to room temperature for 5 h. The mixture was concentrated, dissolved in ethyl acetate and washed with water. The organic portion was dried over sodium sulfate, filtered and concentrated. The crude product was used in the next step without further purification. (2.1 g, yield 72%) MS (ESI+) e/z: 179.1 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
983 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.69 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Baker, CC Russell, J Gilbert, JA Sakoff… - …, 2020 - Wiley Online Library
Lead (Z)‐N‐(4‐(2‐cyano‐2‐(3,4‐dichlorophenyl)vinyl)phenyl)acetamide, 1 showed MCF‐7 GI 50 =30 nM and 400‐fold selective cf MCF10A (normal breast tissue). Acetamide moiety …

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